molecular formula C12H14O4 B12741309 2-Phenylethylsuccinic acid CAS No. 3448-42-8

2-Phenylethylsuccinic acid

Cat. No.: B12741309
CAS No.: 3448-42-8
M. Wt: 222.24 g/mol
InChI Key: ALBOPSCADUBUHF-UHFFFAOYSA-N
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Description

2-Phenylethylsuccinic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to reduce the reaction time and improve the overall production rate.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of phenylacetic acid or benzyl alcohol.

    Reduction: Formation of 2-phenylethyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

2-Phenylethylsuccinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in studies related to metabolic pathways and enzyme interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethylsuccinic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the succinic acid moiety may participate in metabolic processes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

    Phenylsuccinic acid: Similar structure but lacks the ethyl group.

    2-Phenylethylmalonic acid: Contains an additional carboxyl group compared to 2-Phenylethylsuccinic acid.

    2-Phenylethylacetic acid: Similar structure but with a different backbone.

Uniqueness: this compound is unique due to its specific combination of the phenylethyl group and succinic acid backbone

Properties

CAS No.

3448-42-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2-phenylethyl)butanedioic acid

InChI

InChI=1S/C12H14O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16)

InChI Key

ALBOPSCADUBUHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)C(=O)O

Origin of Product

United States

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